molecular formula C7H6ClFO2S B1655906 Benzenesulfonyl fluoride, 2-(chloromethyl)- CAS No. 447-62-1

Benzenesulfonyl fluoride, 2-(chloromethyl)-

Cat. No.: B1655906
CAS No.: 447-62-1
M. Wt: 208.64
InChI Key: ZQQKQFYORDSUMQ-UHFFFAOYSA-N
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Description

Benzenesulfonyl fluoride, 2-(chloromethyl)- is an organic compound with the molecular formula C7H6ClFO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a chloromethyl group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonyl fluoride, 2-(chloromethyl)- typically involves the chlorination of toluene followed by sulfonation and fluorination. One common method includes:

Industrial Production Methods

Industrial production methods for Benzenesulfonyl fluoride, 2-(chloromethyl)- often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl fluoride, 2-(chloromethyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or sulfone under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Electrophilic Aromatic Substitution: Products include nitro derivatives and halogenated compounds.

    Reduction: Products include sulfonamides and sulfones.

Mechanism of Action

The mechanism of action of Benzenesulfonyl fluoride, 2-(chloromethyl)- involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit enzyme activity, making it useful in the study of enzyme mechanisms and as a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    Benzylsulfonyl fluoride: Lacks the chloromethyl group but contains the sulfonyl fluoride group attached to a benzene ring.

    2-(Bromomethyl)benzene-1-sulfonyl fluoride: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

Benzenesulfonyl fluoride, 2-(chloromethyl)- is unique due to the presence of both the chloromethyl and sulfonyl fluoride groups, which confer distinct reactivity patterns. The chloromethyl group allows for further functionalization through nucleophilic substitution, while the sulfonyl fluoride group provides electrophilic reactivity useful in enzyme inhibition studies .

Properties

IUPAC Name

2-(chloromethyl)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQKQFYORDSUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274794
Record name 2-(Chloromethyl)benzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447-62-1
Record name 2-(Chloromethyl)benzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=447-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)benzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)benzene-1-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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